2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It belongs to the class of oxadiazole derivatives, which are notable for their biological activities and utility in medicinal chemistry. This compound is synthesized through specific chemical reactions that involve the formation of oxadiazole rings and the introduction of bromine and thiophene moieties.
The compound can be classified under the following categories:
The synthesis of 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several key steps:
The synthesis may utilize various reaction conditions such as temperature control, solvent choice, and purification techniques like recrystallization or chromatography to ensure high yield and purity of the final product.
The molecular structure of 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can be represented as follows:
The structural representation can be described using various notations:
InChI=1S/C12H9BrN3O2S/c13-10-4-6(5-11(10)17)12(15)18-9(14)8-3-2-7(16)19-8/h2-5H,1H3,(H,14,15)(H,16)BrC1=CC=C(C=C1)N2C(=O)N=C(N=C2S)C=CThe compound can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for compounds like 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide often involves interactions at the molecular level with biological targets. These interactions may lead to various biological responses such as:
The physical properties include:
Chemical properties may include:
Further studies on thermal stability and reactivity under different conditions are essential for comprehensive understanding.
The compound has several applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: